molecular formula C46H80O2 B14786128 Urs-12-en-3-ol, hexadecanoate, (3beta)-

Urs-12-en-3-ol, hexadecanoate, (3beta)-

Cat. No.: B14786128
M. Wt: 665.1 g/mol
InChI Key: BHPGRVQWTLDDQX-SHFYAQNSSA-N
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Description

Urs-12-en-3-ol, hexadecanoate, (3beta)-, also known as alpha-Amyrin palmitate, is a naturally occurring triterpenoid ester. It is derived from alpha-Amyrin, a compound found in various plant resins and essential oils. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urs-12-en-3-ol, hexadecanoate, (3beta)- typically involves the esterification of alpha-Amyrin with hexadecanoic acid (palmitic acid). The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired ester.

Industrial Production Methods

Industrial production of Urs-12-en-3-ol, hexadecanoate, (3beta)- follows similar principles but on a larger scale. The process involves the esterification of alpha-Amyrin with palmitic acid in large reactors, followed by purification steps such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Urs-12-en-3-ol, hexadecanoate, (3beta)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Urs-12-en-3-ol, hexadecanoate, (3beta)- has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other triterpenoid derivatives.

    Biology: Studied for its anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for potential therapeutic applications in treating diseases such as cancer, diabetes, and cardiovascular disorders.

    Industry: Used in the formulation of cosmetics and personal care products due to its skin-soothing properties.

Mechanism of Action

The mechanism of action of Urs-12-en-3-ol, hexadecanoate, (3beta)- involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it exhibits antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes. These actions contribute to its therapeutic potential in various diseases.

Comparison with Similar Compounds

Similar Compounds

    Urs-12-en-3-ol, acetate, (3beta)-: Another ester derivative of alpha-Amyrin, known for its similar biological activities.

    Urs-12-en-3-ol, (3beta)-: The parent compound, alpha-Amyrin, which is the precursor for various ester derivatives.

Uniqueness

Urs-12-en-3-ol, hexadecanoate, (3beta)- is unique due to its specific esterification with palmitic acid, which enhances its lipophilicity and bioavailability. This modification allows it to interact more effectively with lipid membranes and exert its biological effects more efficiently compared to its parent compound or other ester derivatives.

Properties

Molecular Formula

C46H80O2

Molecular Weight

665.1 g/mol

IUPAC Name

[(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate

InChI

InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(3)34(2)26-29-43(41,6)32-33-45(36,46)8/h24,34-35,37-39,41H,10-23,25-33H2,1-9H3/t34?,35?,37?,38?,39?,41?,43-,44+,45-,46-/m1/s1

InChI Key

BHPGRVQWTLDDQX-SHFYAQNSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4C(C(CC5)C)C)C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4C(C(CC5)C)C)C)C)C)C

Origin of Product

United States

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